4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Description
The compound "4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the 1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its significance in medicinal chemistry due to its presence in various biologically active molecules, including anxiolytics and anticonvulsants .
Synthesis Analysis
The synthesis of related 1,4-diazepine derivatives has been achieved through various methods. A one-pot three-component condensation reaction has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally similar to the compound of interest . Another approach involves the SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization to synthesize 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-ones . Solid-phase synthesis has also been employed to create a diverse range of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones . These methods highlight the versatility and adaptability of synthetic strategies to access the diazepine scaffold.
Molecular Structure Analysis
Structural studies of diazepine derivatives have been conducted using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one derivative has been solved, revealing the nonplanar nature of the molecule and its conformational features . Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of diazepine derivatives includes ring contraction reactions, as seen in the transformation of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones to quinolone-2,4-diones with high enantioselectivity . Additionally, the synthesis of bifunctional diazepine-tetrazole containing compounds through a one-pot pseudo-five-component condensation reaction has been reported . These reactions demonstrate the chemical versatility of the diazepine ring system and its potential for generating diverse pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. For example, the presence of substituents on the diazepine ring can affect the compound's solubility, stability, and reactivity. The synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has provided insights into the anxiolytic and analgesic properties of these compounds, which are likely related to their physical and chemical characteristics . Furthermore, the design of novel scaffolds that incorporate a fusion of a substituted pyranose ring with the diazepine ring system has been explored, indicating the potential for creating new drug-like molecules with unique properties .
Scientific Research Applications
Chemical Synthesis and Scaffold Development
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine and its derivatives are primarily involved in chemical synthesis and the development of complex molecular scaffolds for potential therapeutic use. The enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones yields quinolone-2,4-diones, highlighting its role in generating pharmacologically relevant structures with high enantioselectivity, thus offering efficient entry into a potentially useful drug scaffold (Antolak et al., 2014). Additionally, novel methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives have been developed, providing alternative pathways for the synthesis of benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009). The synthesis of related compounds like 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines and 11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indoles also illustrates the versatility of these molecular structures in synthetic chemistry (Katritzky et al., 2003).
properties
IUPAC Name |
tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENOWDAKOGMIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649616 |
Source
|
Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-23-4 |
Source
|
Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886364-23-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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